molecular formula C13H10ClNO B1596434 2-Amino-2'-chlorobenzophenone CAS No. 2894-45-3

2-Amino-2'-chlorobenzophenone

Cat. No. B1596434
CAS RN: 2894-45-3
M. Wt: 231.68 g/mol
InChI Key: PKSVTEMCGNQIMD-UHFFFAOYSA-N
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Patent
US07320994B2

Procedure details

Dissolve [2-(2-chloro-benzoyl)-phenyl]-carbamic acid tert-butyl ester (850 mg, 2.6 mmol) in a saturated HCl in AcOH solution (10 mL, ˜3N in HCl), stir at room temperature for 3 hours. Concentrate, add CHCl3 and concentrate (3×) to remove remaining AcOH. Dissolve the residue in 20% i-PrOH/CHCl3, wash with saturated NaHCO3 solution (2×) and brine. Dry the combined organic layers over MgSO4 and concentrate to afford the title compound (495 mg, 83%): MS(IS) 232 (M+1).
Name
[2-(2-chloro-benzoyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
850 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14](=[O:22])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Cl:21])(C)(C)C>Cl.CC(O)=O>[NH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Cl:21])=[O:22]

Inputs

Step One
Name
[2-(2-chloro-benzoyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
850 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=CC=C1)C(C1=C(C=CC=C1)Cl)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
ADDITION
Type
ADDITION
Details
add CHCl3
CONCENTRATION
Type
CONCENTRATION
Details
concentrate (3×)
CUSTOM
Type
CUSTOM
Details
to remove
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in 20% i-PrOH/CHCl3
WASH
Type
WASH
Details
wash with saturated NaHCO3 solution (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic layers over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C=CC=C1)C(=O)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 495 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.